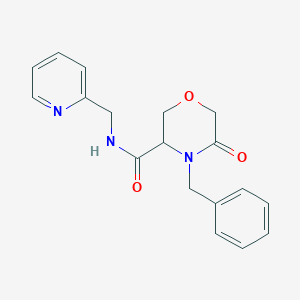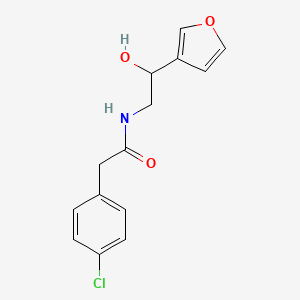![molecular formula C13H12BrN5O B2602244 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-24-3](/img/structure/B2602244.png)
7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C13H12BrN5O . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds has found numerous applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis typically involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in acetic acid at reflux .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is isoelectronic with the purine ring . This core is substituted at the 7-position with a 4-bromophenyl group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 334.17 g/mol, a XLogP3-AA value of 1.8, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . It also has an exact mass and monoisotopic mass of 333.02252 g/mol .Aplicaciones Científicas De Investigación
Chemistry and Biological Activity
- A novel series of triazolopyrimidine derivatives, including structures related to "7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide," has been synthesized and characterized. These compounds have been evaluated for their antimicrobial and antifungal activities, indicating their potential utility in developing new therapeutic agents (Chauhan & Ram, 2019).
Antimicrobial and Antioxidant Properties
- The synthesis of triazolopyrimidine derivatives with varied substitutions has been achieved, demonstrating significant antimicrobial and antioxidant activities. This underscores the chemical's role in the design and development of compounds with potential applications in treating infections and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).
Heterocyclic Synthesis Techniques
- Research on the synthesis of heterocyclic compounds using dihalogentriphenylphosphorane has provided insights into methods that could potentially involve the synthesis of triazolopyrimidines. Such studies are critical for understanding the chemical reactions and pathways that can be used to create complex molecules for various scientific applications (Wamhoff, Kroth, & Strauch, 1993).
Antituberculous and Antiviral Activity
- Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic and antiviral activities. Such research highlights the potential of "7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" and its analogs in developing treatments for tuberculosis and viral infections (Titova et al., 2019).
Supramolecular Chemistry
- The study of novel pyrimidine derivatives for co-crystallization with crown ethers demonstrates the compound's relevance in supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular assemblies. This research area explores the chemical's utility in designing materials with specific molecular recognition and assembly properties (Fonari et al., 2004).
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to evaluate its safety and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXVSGESIAGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)
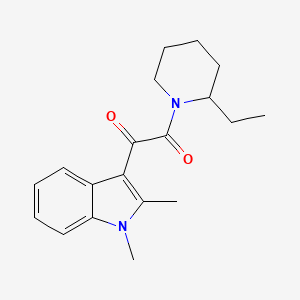
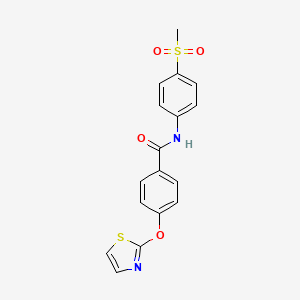
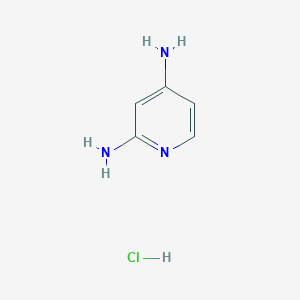
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)
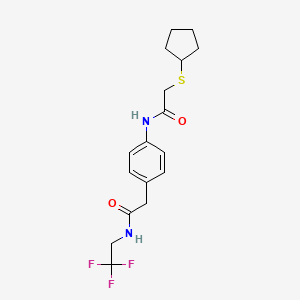
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)



